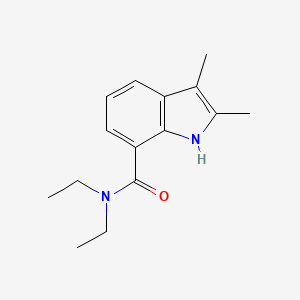
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide, also known as MQPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MQPA is a heterocyclic compound that belongs to the class of quinoline derivatives.
作用机制
The mechanism of action of 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide is not fully understood. However, studies have shown that 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide inhibits the activity of MMPs, COX-2, and NOS, which are enzymes that play a crucial role in cancer cell invasion, metastasis, and inflammation.
Biochemical and Physiological Effects:
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has been shown to exhibit anti-cancer and anti-inflammatory activity in various in vitro and in vivo studies. Additionally, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the main advantages of using 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide in lab experiments is its low toxicity profile. Additionally, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide in scientific research. One potential direction is in the development of anti-cancer drugs that target MMPs. Additionally, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide could be further studied for its potential use in the treatment of inflammatory diseases such as arthritis. Furthermore, the development of new synthesis methods for 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide could lead to the discovery of new derivatives with improved properties. Overall, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has the potential to be a valuable tool for researchers in various fields of scientific research.
合成方法
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide can be synthesized through a three-step process. The first step involves the synthesis of 6-methylquinoline-5-carboxylic acid, which is then converted into 6-methylquinoline-5-carboxamide in the second step. The final step involves the reaction of 6-methylquinoline-5-carboxamide with pyridine-2-carboxylic acid to yield 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide.
科学研究应用
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide is in the field of cancer research. Studies have shown that 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide exhibits anti-cancer activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has been shown to inhibit the activity of nitric oxide synthase (NOS), which is another enzyme involved in the inflammatory response.
属性
IUPAC Name |
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-5-2-9-15(18-11)16(20)19-14-8-3-7-13-12(14)6-4-10-17-13/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXHTBCSXCHTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)


![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)





![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)
